N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide
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Overview
Description
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazole derivatives is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of oxazole derivatives, including N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide, may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety, scalability, and product purity. For example, the use of Deoxo-Fluor® reagent in flow synthesis has been reported to achieve high conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: MnO2, bromotrichloromethane, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are commonly used.
Reduction: LiAlH4 in anhydrous ether is a typical reducing agent.
Substitution: Various nucleophiles can be used under basic or acidic conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory drug.
These compounds share the oxazole ring but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-12(9-16-19-10)8-15-14(17)11(2)18-13-6-4-3-5-7-13/h3-7,9,11H,8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRXYZZIBRCIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C(C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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